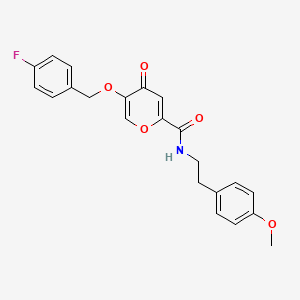
5-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C22H20FNO5 and its molecular weight is 397.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound characterized by a complex structure that includes a pyran ring and various substituents. The compound's unique molecular architecture suggests potential biological activities, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is C22H20FNO5 with a molecular weight of 397.4 g/mol. Its structure features a pyranone ring, which contributes to its chemical reactivity and biological interactions. The presence of the fluorobenzyl and methoxyphenethyl groups enhances its lipophilicity, potentially facilitating better interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FNO5 |
| Molecular Weight | 397.4 g/mol |
| Structure | Pyranone derivative |
| Key Functional Groups | Fluorobenzyl, Methoxyphenethyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The mechanism of action may involve:
- Binding to Enzymes or Receptors : The compound likely binds to hydrophobic pockets in target proteins, modulating their activity.
- Inhibition of Cell Proliferation : Preliminary studies suggest that it may inhibit certain enzymes involved in cell growth, making it a candidate for anticancer therapies.
- Formation of Hydrogen Bonds : The pyranone ring can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
Biological Activity
Recent research has highlighted the potential therapeutic applications of this compound, particularly in cancer treatment and other pharmacological interventions. Key findings include:
- Anticancer Properties : In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Initial assessments indicate that it may possess antimicrobial properties, which could be beneficial in treating infections.
Case Studies and Research Findings
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Molecular Docking Studies : Computational modeling has been employed to predict how this compound interacts with specific molecular targets such as kinases involved in cancer progression. Results indicated favorable binding interactions, supporting its role as a potential therapeutic agent.
- Comparative Analysis with Related Compounds : Research comparing this compound with structurally similar pyran derivatives revealed enhanced biological activity due to the specific substituents present in its structure.
| Study Type | Findings |
|---|---|
| In Vitro Anticancer Study | Significant inhibition of cancer cell growth; apoptosis induction observed |
| Molecular Docking | Favorable binding interactions with key kinases |
| Comparative Analysis | Enhanced activity compared to simpler pyran derivatives |
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-[2-(4-methoxyphenyl)ethyl]-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO5/c1-27-18-8-4-15(5-9-18)10-11-24-22(26)20-12-19(25)21(14-29-20)28-13-16-2-6-17(23)7-3-16/h2-9,12,14H,10-11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIPERSZWHZAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














